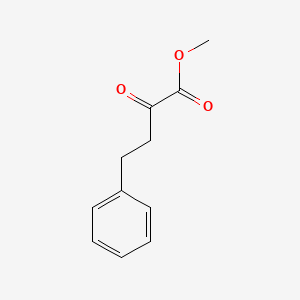

Methyl 2-oxo-4-phenylbutanoate

描述

Contextual Significance in Synthetic Organic Chemistry

In the field of synthetic organic chemistry, the value of a compound is often measured by its ability to participate in a variety of chemical reactions to form new, more complex molecules. Methyl 2-oxo-4-phenylbutanoate excels in this regard. Its α-keto ester moiety is a hub of reactivity, allowing for transformations such as reductions, reductive aminations, and carbon-carbon bond-forming reactions. researchgate.netacs.org This reactivity makes it a sought-after starting material for the synthesis of a range of organic compounds.

The presence of multiple functional groups allows for selective chemical modifications, a key aspect of modern synthetic strategy. Chemists can target the ketone or the ester group independently, or utilize both in a single transformation, leading to the efficient construction of intricate molecular frameworks.

Role as a Key Intermediate in Fine Chemical and Pharmaceutical Synthesis

The most prominent application of this compound is as a key intermediate in the synthesis of pharmaceuticals, particularly a class of antihypertensive drugs known as angiotensin-converting enzyme (ACE) inhibitors. calis.edu.cnchemicalbook.com Notably, it is a crucial precursor for the synthesis of Enalapril (B1671234), a widely used medication for the treatment of high blood pressure and heart failure. acs.org

The synthesis of these complex drug molecules often involves the stereoselective transformation of this compound. For instance, the asymmetric reduction of the keto group to a hydroxyl group is a critical step in producing the specific stereoisomer required for biological activity. researchgate.netresearchgate.net

Beyond ACE inhibitors, the structural motif of this compound is found in various other biologically active molecules, making it a valuable intermediate in the broader pharmaceutical industry. Its utility extends to the synthesis of chiral lactones and other heterocyclic compounds that form the core of many therapeutic agents.

While its pharmaceutical applications are well-documented, its role in the synthesis of other fine chemicals is also noteworthy. Fine chemicals are pure, single substances produced in limited quantities and are used as starting materials for specialty chemicals, including but not limited to pharmaceuticals, agrochemicals, and certain materials. The versatile reactivity of this compound makes it a potential precursor for various specialty chemicals, although its primary documented use remains in the pharmaceutical sector.

Overview of Academic Research Trajectories

Academic research involving this compound has largely focused on the development of novel synthetic methodologies, particularly in the realm of asymmetric catalysis. The enantioselective reduction of its ketone group has been a fertile ground for research, with numerous studies exploring different catalysts and reaction conditions to achieve high enantiomeric excess.

Researchers have investigated a wide array of catalytic systems, including both chemical and biological methods. Homogeneous and heterogeneous catalysts, often featuring chiral ligands, have been developed for the asymmetric hydrogenation of this compound. acs.org Furthermore, biocatalytic approaches using enzymes or whole microorganisms have shown great promise in achieving high stereoselectivity under mild reaction conditions. researchgate.net

Recent research has also explored the use of this compound in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly valued in modern organic synthesis for its efficiency and atom economy. mdpi.com The ongoing research into the reactivity and applications of this compound continues to expand the toolkit of synthetic chemists and push the boundaries of what is possible in molecular construction.

| Property | Value | Source |

| IUPAC Name | This compound | researchgate.net |

| Molecular Formula | C₁₁H₁₂O₃ | researchgate.netnih.gov |

| Molecular Weight | 192.21 g/mol | researchgate.net |

| CAS Number | 83402-87-3 | researchgate.net |

| Boiling Point | 299.1°C at 760 mmHg | |

| Density | 1.115 g/cm³ | |

| InChI Key | DMZGURNRYOUAGC-UHFFFAOYSA-N |

| Research Area | Key Findings | Representative Compounds |

| Asymmetric Hydrogenation | Development of chiral catalysts for the enantioselective reduction of the ketone group. | Ethyl (R)-2-hydroxy-4-phenylbutanoate |

| Biocatalysis | Use of microorganisms and enzymes for highly stereoselective reductions. | (S)-(+)-2-hydroxy-4-phenylbutanoate |

| Pharmaceutical Synthesis | Key intermediate in the synthesis of ACE inhibitors. | Enalapril, Lisinopril |

| Multicomponent Reactions | Application in one-pot synthesis of complex heterocyclic structures. | (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates |

Structure

3D Structure

属性

IUPAC Name |

methyl 2-oxo-4-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZGURNRYOUAGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473092 | |

| Record name | Methyl 2-oxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83402-87-3 | |

| Record name | Methyl 2-oxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Oxo 4 Phenylbutanoate and Analogues

Direct Chemical Synthesis of Methyl 2-oxo-4-phenylbutanoate

The direct synthesis of the title compound, this compound, and its widely studied ethyl analogue, relies on foundational reactions in organic chemistry that create the core α-keto ester structure.

Grignard Reagent-Mediated Condensation Reactions

A prominent method for synthesizing 2-oxo-4-phenylbutanoate esters involves the use of Grignard reagents. This approach leverages the nucleophilic character of the organomagnesium halide to form a new carbon-carbon bond with an appropriate electrophile.

One common pathway involves the preparation of a phenylethylmagnesium halide Grignard reagent, which is then reacted with an oxalate (B1200264) derivative. For instance, 2-phenylethylmagnesium bromide can be synthesized from β-bromo-phenylethane and magnesium metal. google.com This Grignard reagent is then subjected to an addition reaction with diethyl oxalate. google.com The reaction temperature for the addition is typically controlled between -30°C and 50°C. google.com Subsequent acidic hydrolysis of the intermediate yields the final product, Ethyl 2-oxo-4-phenylbutanoate. google.com

An alternative, high-yield variation of this method reacts the Grignard reagent with ethyl oxalyl chloride. google.com This reaction is carefully controlled at low temperatures (0°C to 5°C) and can achieve yields as high as 93%. google.com The use of a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and isopropyl ether, is also reported. google.com

Table 1: Grignard Reagent-Based Synthesis of Ethyl 2-oxo-4-phenylbutanoate

| Starting Materials | Reagents | Key Conditions | Yield |

|---|---|---|---|

| β-bromo-phenylethane, Magnesium | Diethyl oxalate | Grignard formation in methyl tert-butyl ether; Addition at -30 to 50°C | High |

Alkylation Approaches for α-Keto Ester Synthesis

Alkylation strategies provide another fundamental route to α-keto esters. A notable approach involves a condensation reaction that can be conceptually understood within the framework of alkylation chemistry. For example, the synthesis of Ethyl 2-oxo-4-phenylbutanoate can be achieved through the intramolecular condensation of a diester followed by a sequence that effectively results in the alkylation of an enolate.

One documented procedure starts with a diester, which is treated with a strong base like potassium tert-butoxide in a solvent such as toluene (B28343) at 0°C. chemicalbook.com This initiates a condensation reaction. The reaction mixture is then stirred overnight at room temperature. chemicalbook.com Following an aqueous workup and purification by flash chromatography, the target keto-ester is isolated in good yield. chemicalbook.com This method yielded 78% of the desired product. chemicalbook.com

Synthesis of Structurally Related Oxo-Phenylbutanoates

The synthetic principles applied to this compound are readily extended to its analogues, including the corresponding ethyl ester and various substituted derivatives.

Conventional Chemical Routes for Ethyl 2-oxo-4-phenylbutanoate (EOPB)

Beyond Grignard-based methods, several conventional chemical routes are employed for the synthesis of Ethyl 2-oxo-4-phenylbutanoate (EOPB), a compound often used as an intermediate for angiotensin-converting enzyme (ACE) inhibitors. chemicalbook.com

A straightforward and classic method is the Fischer esterification of the corresponding α-keto acid. prepchem.com In this process, 2-oxo-4-phenylbutyric acid is refluxed with ethanol (B145695) in the presence of a catalytic amount of concentrated sulfuric acid for several hours. prepchem.com After workup and distillation under reduced pressure, EOPB is obtained as a colorless oil. prepchem.com

Another route begins with benzaldehyde, which is condensed with acetic anhydride. The resulting intermediate undergoes hydrogenation and esterification to produce ethyl phenylpropionate. This compound is then condensed with diethyl oxalate to form diethyl 2-benzyl-3-oxosuccinate, which is subsequently hydrolyzed and decarboxylated to give EOPB. google.com

Table 2: Conventional Synthesis of Ethyl 2-oxo-4-phenylbutanoate (EOPB)

| Method | Starting Materials | Reagents/Conditions | Yield |

|---|---|---|---|

| Fischer Esterification | 2-Oxo-4-phenylbutyric acid | Ethanol, concentrated H₂SO₄, reflux 5h | 77.4% (based on molar calculation from source) |

Synthesis of Substituted Methyl 2-hydroxy-4-oxo-4-phenylbutanoates via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful tool for creating aryl ketones and has been adapted for the synthesis of substituted oxo-phenylbutanoate derivatives. A convenient synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates has been developed using this reaction. elsevierpure.com

The key step in this strategy is the Friedel-Crafts acylation of various substituted benzenes with 2-acetoxybutanoyl chloride. elsevierpure.com The acyl chloride is itself derived from malic acid, a readily available starting material. elsevierpure.com This approach allows for the introduction of different substituents onto the phenyl ring, providing access to a range of 4-arylbutanoates which are valuable intermediates for biologically active molecules. elsevierpure.com

Multi-component Reactions for Dioxo-Phenylbutanoates (e.g., Methyl 2,4-dioxo-4-phenylbutanoate)

Methyl 2,4-dioxo-4-phenylbutanoate, a β-dicarbonyl compound, is a versatile building block for more complex molecular architectures, particularly through multi-component reactions (MCRs). chem960.comchemimpex.com These reactions allow for the efficient construction of heterocyclic systems in a single synthetic operation.

An example is the three-component reaction of Methyl 2,4-dioxo-4-phenylbutanoate, an aromatic aldehyde, and propane-1,2-diamine. researchgate.net Depending on the stoichiometry of the reactants, this condensation can yield either 4-acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones or bis-pyrrolone products. researchgate.net Such reactions highlight the utility of dioxo-phenylbutanoates as key intermediates in diversity-oriented synthesis. chemimpex.comresearchgate.net

Chemical Reactivity and Transformation Pathways of Methyl 2 Oxo 4 Phenylbutanoate

Reduction Chemistry

The ketone and ester groups of methyl 2-oxo-4-phenylbutanoate are prime targets for reduction, leading to the formation of valuable chiral hydroxy-phenylbutanoates.

Enantioselective Reduction to Hydroxy-Phenylbutanoates

The enantioselective reduction of 2-oxo-4-phenylbutanoate esters is a key step in the synthesis of chiral intermediates for various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors. tpcj.orgnih.gov This transformation is most effectively achieved using biocatalysts, which offer high stereoselectivity.

A variety of microorganisms have been employed for the asymmetric reduction of the ethyl ester analog, ethyl 2-oxo-4-phenylbutanoate (EOPB), to the corresponding (R)- or (S)-2-hydroxy-4-phenylbutanoate. For instance, Saccharomyces cerevisiae and Dekera sp. have been shown to produce (S)-(+)-2-hydroxy-4-phenylbutanoate with an enantiomeric excess (ee) of over 92%. researchgate.net Conversely, Kluyveromyces marxianus yields the (R)-enantiomer. researchgate.net Other yeasts, such as Rhodotorula minuta and Candida holmii, have also been successfully used, affording the (R)-hydroxy ester with high enantiomeric excess (90-95%). nih.gov

Engineered enzymes, such as stereospecific carbonyl reductases, have demonstrated exceptional efficiency and selectivity. For example, a carbonyl reductase from Kluyveromyces marxianus (KmCR) has been used for the asymmetric synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, achieving an optical purity of ≥99.9% in just 20 minutes under optimized conditions. tpcj.org Similarly, coupling a carbonyl reductase (CpCR) with a glucose dehydrogenase (GDH) for cofactor regeneration in E. coli has enabled the efficient conversion of the ketoester to (R)-2-hydroxy-4-phenylbutyric acid ethyl ester with an enantiomeric excess of 99.9%. nih.gov

Table 1: Enantioselective Reduction of 2-Oxo-4-phenylbutanoate Esters

| Catalyst/Microorganism | Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Ethyl 2-oxo-4-phenylbutanoate | (S) | >92% | researchgate.net |

| Dekera sp. | Ethyl 2-oxo-4-phenylbutanoate | (S) | >92% | researchgate.net |

| Kluyveromyces marxianus | Ethyl 2-oxo-4-phenylbutanoate | (R) | 32% | researchgate.net |

| Rhodotorula minuta IFO 0920 | Ethyl 2-oxo-4-phenylbutanoate | (R) | 95% | nih.gov |

| Candida holmii KPY 12402 | Ethyl 2-oxo-4-phenylbutanoate | (R) | 94% | nih.gov |

| Carbonyl Reductase (KmCR) | Ethyl 2-oxo-4-phenylbutanoate | (R) | ≥99.9% | tpcj.org |

| Engineered E. coli (CpCR-GDH) | Ethyl 2-oxo-4-phenylbutanoate | (R) | 99.9% | nih.gov |

Mechanistic Investigations of Electron and Hydride Transfer in Reduction Processes

The reduction of the keto group in this compound can proceed through different mechanistic pathways, primarily involving hydride transfer or electron transfer. In enzymatic reductions, such as those catalyzed by alcohol dehydrogenases, the mechanism often involves a hydride transfer from a cofactor like NADH or NADPH. researchgate.net Computational studies on liver alcohol dehydrogenase suggest that the deprotonation of the alcohol substrate precedes the hydride transfer step, which in turn facilitates the transfer by lowering the activation barrier. researchgate.net

In non-enzymatic reductions, the mechanism can be more complex. For instance, studies on the reduction of related compounds by metal-oxo complexes have provided insights into these pathways. The reaction of a manganese(IV)-oxo porphyrin complex with NADH analogs proceeds via a disproportionation of the Mn(IV) complex to Mn(III) and Mn(V) species, with the Mn(V)-oxo acting as the actual hydride acceptor. nih.gov In contrast, the reaction with ferrocene (B1249389) derivatives occurs through a direct electron transfer. nih.gov These studies highlight how the nature of the reducing agent and the substrate can dictate whether the reduction proceeds via a hydride transfer or an electron transfer mechanism.

Derivatization and Functional Group Interconversions

The carbonyl group of this compound is a focal point for derivatization reactions, which are often employed for analytical purposes or to facilitate further transformations.

Oxime Formation Reactions (e.g., Methoxime and O-(Pentafluorobenzyl)oxime Derivatization)

Like other ketones, this compound can react with hydroxylamine (B1172632) and its derivatives to form oximes. wikipedia.orgscribd.com This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon. youtube.com

This derivatization is particularly useful in analytical chemistry. For instance, methoxime derivatization has been shown to prevent the decomposition and transesterification of structurally similar compounds, such as methyl 3-oxo-4-phenylbutyrate, during gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

Another common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). sigmaaldrich.comsigmaaldrich.comtcichemicals.com This reagent reacts with carbonyl compounds to form O-(pentafluorobenzyl)oximes, which are highly electron-capturing and thus amenable to sensitive detection methods. researchgate.net The reaction with PFBHA is rapid and can be used for the determination of a wide variety of aldehydes and ketones. sigmaaldrich.comsigmaaldrich.com

Ester Exchange and Transesterification Phenomena

The methyl ester group of this compound can undergo transesterification in the presence of an alcohol under either acidic or basic conditions. masterorganicchemistry.comorganic-chemistry.org This reaction involves the exchange of the alkoxy group of the ester with the alkoxy group of the alcohol.

Under basic conditions, the reaction proceeds via nucleophilic attack of an alkoxide ion on the ester carbonyl. masterorganicchemistry.com In acidic conditions, the carbonyl group is first protonated, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

This phenomenon has been observed in related compounds. For example, during the analysis of potential phenylacetone (B166967) precursors, it was noted that ethyl 3-oxo-2-phenylbutyrate and ethyl 3-oxo-4-phenylbutyrate could undergo transesterification to their corresponding methyl esters when injected into a GC-MS with a methanol (B129727) solution. nih.gov This highlights the susceptibility of such β-keto esters to transesterification, a reaction that could occur if this compound is heated in the presence of other alcohols. researchgate.net

Transformations as Synthetic Precursors

This compound and its close analogs are valuable precursors in the synthesis of various important molecules. The reduced form, 2-hydroxy-4-phenylbutanoate, is a well-established intermediate in the production of ACE inhibitors. nih.govelsevierpure.com

Furthermore, related compounds like methyl 3-oxo-4-phenylbutyrate are considered potential precursors to phenylacetone (P2P), a controlled substance used in the illicit synthesis of amphetamine and methamphetamine. nih.govresearchgate.net The conversion to P2P can be achieved by heating under acidic conditions, which promotes de-esterification and decarboxylation. nih.gov

The reactivity of the dicarbonyl system in related compounds has also been exploited in multicomponent reactions. For instance, methyl 2,4-dioxo-4-phenylbutanoate reacts with aromatic aldehydes and propane-1,2-diamine to form substituted 2,5-dihydro-1H-pyrrol-2-ones, demonstrating its utility in constructing heterocyclic scaffolds. researchgate.net

Pathways to Phenylacetone (P2P) from Oxo-Phenylbutyrates

This compound and its structural analogs, such as ethyl 3-oxo-4-phenylbutanoate (EGPA), are recognized as precursors for the synthesis of phenylacetone (P2P). researchgate.netnih.gov The conversion process hinges on a de-esterification and subsequent decarboxylation reaction, typically facilitated by heating under acidic or basic conditions. researchgate.netnih.gov

Under acidic conditions, these oxo-phenylbutyrates are readily transformed into P2P. researchgate.netnih.gov For instance, heating ethyl 3-oxo-4-phenylbutanoate with aqueous sulfuric acid results in the formation of P2P. bbgate.com The reaction for both methyl and ethyl 3-oxo-4-phenylbutyrate proceeds more rapidly than that of analogs like ethyl 3-oxo-2-phenylbutyrate (EAPA). researchgate.netnih.gov This reactivity is attributed to the inherent instability of β-keto acids, which are transient intermediates formed upon hydrolysis of the ester. These intermediates readily lose carbon dioxide to yield the corresponding ketone.

The general mechanism involves the hydrolysis of the ester group to a carboxylic acid, followed by decarboxylation to yield P2P. researchgate.netresearchgate.net Basic conditions can also promote the conversion of certain oxo-phenylbutyrates, like methyl 3-oxo-4-phenylbutyrate (MGPA) and EGPA, to P2P. However, for other related compounds such as EAPA, heating under basic conditions predominantly leads to the formation of phenylacetic acid instead. researchgate.netnih.gov

A summary of reaction conditions for the conversion of oxo-phenylbutyrates to P2P is presented below.

| Starting Material | Conditions | Primary Product | Reference |

|---|---|---|---|

| Ethyl 3-oxo-4-phenylbutanoate | Sulfuric acid (18 N, 50% in water), PEG-400, reflux | Phenylacetone (P2P) | bbgate.com |

| Methyl 3-oxo-4-phenylbutyrate (MGPA) | Heating under acidic conditions | Phenylacetone (P2P) | researchgate.netnih.gov |

| Ethyl 3-oxo-4-phenylbutyrate (EGPA) | Heating under acidic conditions | Phenylacetone (P2P) | researchgate.netnih.gov |

| Methyl 3-oxo-4-phenylbutyrate (MGPA) | Heating under basic conditions | Phenylacetone (P2P) | researchgate.netnih.gov |

| Ethyl 3-oxo-4-phenylbutyrate (EGPA) | Heating under basic conditions | Phenylacetone (P2P) | researchgate.netnih.gov |

Michael Addition Pathways and Product Characterization

The Michael addition, or conjugate 1,4-addition, represents a significant reaction pathway for α,β-unsaturated carbonyl compounds. adichemistry.commasterorganicchemistry.com While this compound itself is not an α,β-unsaturated system, related unsaturated derivatives can readily participate as Michael acceptors. For example, a compound like methyl (E)-4-oxo-4-phenylbut-2-enoate serves as a classic Michael acceptor. buchler-gmbh.com

In a typical Michael reaction, a nucleophile, known as the Michael donor, adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.comchemistrysteps.com Suitable Michael donors are typically stabilized carbanions, such as enolates derived from β-dicarbonyl compounds (e.g., diethyl malonate, ethyl acetoacetate), or other nucleophiles like amines and thiols. masterorganicchemistry.comchemistrysteps.com

For a derivative like methyl (E)-4-oxo-4-phenylbut-2-enoate, the reaction would proceed as follows:

Formation of the Nucleophile (Michael Donor): A base is used to deprotonate the active methylene (B1212753) compound, generating a resonance-stabilized enolate. adichemistry.com

Conjugate Addition: The enolate attacks the electrophilic β-carbon of the unsaturated ester. youtube.com

Protonation: The resulting enolate intermediate is protonated during workup to yield the final 1,5-dicarbonyl adduct. youtube.com

A specific example is the enantioselective Michael addition of pyrimidin-4(3H)-one to substituted methyl (E)-4-oxo-4-phenylbut-2-enoates, catalyzed by a cinchonine (B1669041) derivative, to produce substituted (R)-4-oxo-2-(6-oxopyrimidin-1(6H)-yl)-4-phenylbutanoates. buchler-gmbh.com

Characterization of the resulting Michael adducts is crucial for confirming their structure. This is typically achieved through a combination of spectroscopic techniques:

Infrared (IR) Spectroscopy: This technique helps identify the presence of key functional groups, such as carbonyls (C=O) and esters (C-O).

Mass Spectrometry (MS): MS provides information about the molecular weight of the product, confirming the addition has occurred. mdpi.com

The table below outlines a potential Michael addition reaction involving a derivative of the title compound.

| Michael Acceptor | Michael Donor | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Substituted methyl (E)-4-oxo-4-phenylbut-2-enoate | Pyrimidin-4(3H)-one | Cinchonine derivative | Substituted (R)-4-oxo-2-(6-oxopyrimidin-1(6H)-yl)-4-phenylbutanoate | buchler-gmbh.com |

Cyclization Reactions Leading to Heterocyclic Systems (e.g., pyrrolones, pyrazoles from related dioxo compounds)

The dicarbonyl functionality present in this compound and related structures makes them valuable precursors for the synthesis of various heterocyclic systems through cyclization reactions.

Synthesis of Pyrazoles: Pyrazoles can be synthesized by the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. While this compound is a 1,2-dicarbonyl compound, related 1,3-dioxo esters, such as ethyl 2,4-dioxo-6-phenylhex-5-enoates, readily undergo cyclization with hydrazines. mtu.edu The reaction typically proceeds in an acidic medium, such as acetic acid in ethanol (B145695). researchgate.net This condensation yields substituted pyrazoles. For instance, the reaction of ethyl 2,4-dioxo-6-phenylhex-5-enoates with various hydrazines produces ethyl 5-styrylpyrazole-3-carboxylates. mtu.edu Similarly, β-diketohydrazones, which can be formed from 1,3-diones, react with substituted phenylhydrazines in acidic media to generate a family of pyrazole (B372694) derivatives. researchgate.net

Synthesis of Pyrrolones: The synthesis of pyrrolones (dihydropyrrol-2-ones) can be achieved through intramolecular condensation reactions. A key biosynthetic step in the formation of cytochalasans involves a Knoevenagel condensation to create the pyrrolone core. nih.gov This type of reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group. In a synthetic model system, an aldehyde derived from phenylalanine was reacted with an acetone (B3395972) diketene (B1670635) adduct. The resulting intermediate, upon treatment with a base like sodium hydroxide, could undergo an intramolecular cyclization to form a pyrrol-2-one derivative. nih.gov While this specific example does not start from this compound, it illustrates the general principle of using carbonyl-containing precursors for the construction of pyrrolone rings.

The following table summarizes representative cyclization reactions.

| Starting Material Type | Reagent | Heterocyclic Product | Reference |

|---|---|---|---|

| Ethyl 2,4-dioxo-6-phenylhex-5-enoates (1,3-dioxo ester) | Hydrazines | Ethyl 5-styrylpyrazole-3-carboxylates | mtu.edu |

| β-Diketohydrazones | Substituted Phenylhydrazines | (E)-3,5-dimethyl-1-(R-phenyl)-4-(R-phenyldiazenyl)-1H-pyrazoles | researchgate.net |

| Phenylalanine-derived aldehyde with a β-keto moiety | Intramolecular condensation (base-catalyzed) | Pyrrol-2-one derivative | nih.gov |

Biocatalysis and Enzymatic Transformations

Microbial Enantioselective Reduction of α-Keto Esters

Various yeast strains have been extensively investigated for their ability to perform enantioselective reductions of α-keto esters.

Saccharomyces cerevisiae : Commonly known as baker's yeast, Saccharomyces cerevisiae is a widely used biocatalyst for the reduction of carbonyl compounds. nih.govnih.gov When used for the reduction of α-keto esters like pyruvate (B1213749) and benzoylformate derivatives, it predominantly yields the (R)-alcohol. nih.gov However, the presence of multiple reductase enzymes with differing stereoselectivities can sometimes lead to the formation of stereoisomeric mixtures. nih.gov For the reduction of ethyl benzoylformate, the addition of methyl vinyl ketone has been shown to improve the enantioselectivity. acs.org

Candida krusei : Strains of Candida krusei have demonstrated high enantioselectivity in the reduction of α-keto esters. researchgate.net For instance, Candida krusei SW2026 is a highly enantioselective biocatalyst for the reduction of ethyl 2-oxo-4-phenylbutyrate, a close analog of methyl 2-oxo-4-phenylbutanoate, producing the corresponding (R)-enantiomer with greater than 99% enantiomeric excess (ee). researchgate.net

Rhodotorula minuta : This yeast has been employed for the bioreduction of various diketones and keto esters. researchgate.netconicet.gov.ar In the reduction of acyclic 1,2-diketones, R. minuta performs a highly regio- and stereoselective initial reduction to afford the (S)-configured α-hydroxy ketone with high enantiomeric excess. researchgate.netconicet.gov.ar While it shows high enantioselectivity for aromatic ketones, its performance with α-keto esters can range from moderate to high. researchgate.net

Kluyveromyces marxianus : This thermotolerant yeast is recognized for its broad substrate range and as a source of stereoselective carbonyl reductases. google.comnih.gov It has been successfully used in the asymmetric bioreduction of various β-keto esters, yielding both (R)- and (S)-β-hydroxyesters with excellent enantiomeric excess (>99% for some substrates). nih.gov The enzymes from K. marxianus are capable of reducing α-substituted β-keto esters to produce specific asymmetric isomers. google.com

Gluconobacter oxydans : This acetic acid bacterium is known for its powerful periplasmic oxidation capabilities but also possesses cytosolic NADPH-dependent carbonyl reductases. nih.govnih.gov Two aldo-keto reductases from G. oxydans 621H, Gox0644 and Gox1615, have been characterized and show activity towards α-keto esters, among other substrates. These enzymes exhibit opposite stereoselectivities, producing either (R)- or (S)-hydroxy compounds, respectively. nih.gov

Table 1: Performance of Various Yeast Strains in the Reduction of α-Keto Esters and Related Compounds

| Yeast Strain | Substrate Example | Product Configuration | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae | Methyl Benzoylformate | (R) | Maximized with methyl esters | - | nih.gov |

| Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutyrate | (R) | >99% | - | researchgate.net |

| Rhodotorula minuta | Acyclic 1,2-diketones | (S) | High | - | conicet.gov.ar |

| Rhodotorula sp. AS2.2241 | α-keto esters | - | Moderate to high | High activity | researchgate.net |

| Kluyveromyces marxianus | β-ketoesters | (R) or (S) | >99% (for some) | - | nih.gov |

| Gluconobacter oxydans | α-keto esters | (R) or (S) | - | - | nih.gov |

The catalytic activity observed in whole-cell biotransformations is due to specific enzymes, primarily carbonyl reductases and aldehyde reductases, which belong to the broad oxidoreductase class. mdpi.com Isolating and characterizing these enzymes allows for more controlled and efficient biocatalytic processes.

A highly enantioselective NADPH-dependent carbonyl reductase was identified and purified from Candida krusei SW 2026, which is responsible for the reduction of ethyl 2-oxo-4-phenylbutyrate. researchgate.net This enzyme, with a molecular mass of approximately 46 kDa, exhibits maximum activity at a pH of 6.0 and a temperature of 30°C, producing the (R)-hydroxy ester. researchgate.net

Similarly, baker's yeast (Saccharomyces cerevisiae) contains multiple α-keto ester reductases (YKERs). tandfonline.com Three such NADPH-dependent enzymes, YKER-II, -IV, and -V, have been purified. They differ in molecular mass, subunit structure (monomeric or dimeric), and kinetic parameters. tandfonline.com Genetic engineering approaches have been used to create yeast strains that overexpress or lack specific reductases, such as aldo-keto reductase (Ypr1p), to improve the stereoselectivity of β-keto ester reductions. nih.gov

From the thermophilic actinomycete Streptomyces thermocyaneoviolaceus, two NADPH-dependent α-keto ester reductases (STKER-II and STKER-III) were purified. tandfonline.com Both enzymes are homodimers and produce (R)-hydroxy esters with excellent enantioselectivity. STKER-III, in particular, showed high stereoselectivity for bulky substrates. tandfonline.com

Aldo-keto reductases (AKRs) are another important group of enzymes that catalyze the NAD(P)H-dependent reduction of various carbonyl compounds with high chemo-, enantio-, and regio-selectivity. mdpi.com Two such enzymes from Gluconobacter oxydans were characterized as dimers with broad substrate specificities that include α-keto esters. nih.gov

Table 2: Characteristics of Selected Carbonyl and Aldo-Keto Reductases

| Enzyme Source | Enzyme Name/Type | Molecular Mass (Native) | Cofactor | Optimal pH | Optimal Temp. | Reference |

|---|---|---|---|---|---|---|

| Candida krusei SW 2026 | Carbonyl Reductase | ~45.5 kDa | NADPH | 6.0 | 30°C | researchgate.net |

| S. cerevisiae | YKER-II | 58 kDa | NADPH | 7.0 | - | tandfonline.com |

| S. cerevisiae | YKER-IV | 31 kDa | NADPH | - | - | tandfonline.com |

| S. cerevisiae | YKER-V | 83 kDa | NADPH | 7.0 | - | tandfonline.com |

| Gluconobacter oxydans | Gox0644 (AKR) | 66.1 kDa | NADPH | - | - | nih.gov |

| Gluconobacter oxydans | Gox1615 (AKR) | 74.5 kDa | NADPH | - | - | nih.gov |

| S. thermocyaneoviolaceus | STKER-II | 60 kDa | NADPH | 7.0-10.0 (stable) | - | tandfonline.com |

| S. thermocyaneoviolaceus | STKER-III | 70 kDa | NADPH | 5.5-9.0 (stable) | - | tandfonline.com |

Process Optimization in Biocatalysis

To move from laboratory-scale experiments to industrial application, optimization of the biocatalytic process is essential. Key areas of focus include efficient cofactor regeneration, advanced bioreactor design, and the use of novel solvent systems and enzyme immobilization techniques to enhance stability, activity, and reusability.

Oxidoreductases require stoichiometric amounts of reduced nicotinamide (B372718) cofactors (NADH or NADPH), which are too expensive to be used as consumable reagents. harvard.edu Therefore, an efficient in situ regeneration system is crucial for the economic viability of these processes. researchgate.net

There are three primary strategies for cofactor regeneration:

Whole-Cell Systems : Using intact microbial cells is a straightforward approach, as the cell's native metabolic pathways regenerate the necessary cofactors. nih.govacs.org For example, glucose added to the medium can be metabolized by the cell to produce NADPH. acs.org A limitation is that high concentrations of organic substrates can be toxic to the cells or damage cell membranes, which are crucial for cofactor regeneration under aerobic conditions. nih.govacs.org

Coupled-Enzyme Systems : This is the most common approach for reactions using isolated enzymes. A second enzyme and a cheap sacrificial substrate are added to the reaction mixture to regenerate the cofactor. nih.govacs.org A widely used system pairs glucose dehydrogenase (GDH) with glucose as the substrate to reduce NADP+ to NADPH. researchgate.netacs.org This system is highly effective because the oxidation of glucose is practically irreversible. acs.org Another established system uses glucose-6-phosphate dehydrogenase (G6PDH) and its substrate, glucose-6-phosphate. harvard.edunih.gov

Coupled-Substrate Systems : This approach uses a single dehydrogenase that can both reduce the target ketone and oxidize a co-substrate, such as isopropanol (B130326) (IPA). nih.govnih.gov While simpler, as it only requires one enzyme, this method can be limited by lower reaction rates and potential thermodynamic equilibria that may prevent the reaction from reaching full conversion. nih.gov

The choice of bioreactor is critical for controlling reaction parameters and achieving high productivity. Bioreactors for biocatalytic processes can range from simple batch stirred-tank reactors to more complex configurations. unibuc.ro

For reactions involving poorly water-soluble substrates like this compound, biphasic systems (e.g., an organic solvent and an aqueous phase containing the biocatalyst) are often employed. In such systems, interface bioreactors are particularly advantageous. bohrium.comunito.it Catalysis occurs at the interface between the two immiscible phases, which can overcome substrate diffusion limitations. unito.itmdpi.com

Recent innovations include the development of monolithic bioreactors where enzymes are immobilized within the pores of a solid support. bohrium.com This design provides a large surface area for the interfacial reaction, allows for continuous operation, and ensures complete separation of the product from the enzyme, facilitating high reusability. bohrium.com Another advanced concept is the electrochemical bioreactor, where electron transfer for cofactor regeneration is achieved at a nanostructured electrode surface, allowing for the simultaneous production of two valuable products in separate compartments. usda.gov Other designs include membrane bioreactors, which use a membrane to retain the enzyme while allowing substrates and products to pass through, and various configurations using immobilized biocatalysts in fixed, mobile, or fluidized beds. unibuc.ro

The reaction environment significantly impacts enzyme activity and stability. While many biocatalytic reactions are performed in aqueous buffers, organic solvents or novel solvent systems may be required to dissolve hydrophobic substrates. nih.gov

Ionic Liquids (ILs) : ILs are organic salts with low melting points that have emerged as promising "green" solvents for biocatalysis. iium.edu.myresearchgate.net They are non-volatile and can be designed to be highly compatible with enzymes, sometimes enhancing their activity and stability compared to traditional organic solvents. nih.govdigitellinc.com For the reduction of ethyl 2-oxo-4-phenylbutyrate by baker's yeast, thermosensitive ionic liquids have been successfully applied, demonstrating the utility of these advanced solvent systems. nsf.gov

Immobilization Techniques : Immobilizing whole cells or isolated enzymes on a solid support offers numerous advantages, including enhanced stability, simplified separation of the biocatalyst from the product, and the potential for continuous operation and reuse. mdpi.com

Ca-Alginate Beads : Entrapment in calcium alginate gels is a gentle and widely used method for immobilizing microbial cells. mdpi.com Rhodotorula mucilaginosa cells immobilized in Ca-alginate have been used for the enantioselective reduction of various aromatic ketones, showing good results and reusability. mdpi.com

Other Supports : Besides alginate, cells can be immobilized on other matrices like agar (B569324), PVA-alginate, and chitosan. mdpi.com Rhodotorula cells immobilized on agar showed significantly improved pH and thermal stability and retained almost 100% of their activity after six reuse cycles. mdpi.com Another technique involves immobilizing baker's yeast in polyurethane for the reduction of α-keto esters in hexane, which was found to shift the stereochemical outcome of the reaction. acs.org

Analytical Research Methodologies

Chromatographic Separation and Detection

Chromatography is the cornerstone for the separation and analysis of Methyl 2-oxo-4-phenylbutanoate from complex mixtures. The choice of technique depends on the specific analytical goal, such as routine analysis, thermal stability assessment, or enantiomeric purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. In GC-MS, the compound is vaporized and separated from other components based on its boiling point and interaction with a stationary phase in a capillary column. The separated compound then enters a mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment into a unique pattern of ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for identification.

Experimental GC-MS analysis of this compound using an electron ionization source at 70 eV reveals a characteristic fragmentation pattern. The mass spectrum can be used to confirm the compound's identity by comparing it to library spectra. nih.gov

Table 1: Experimental GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

|---|---|

| 91 | 99.99 |

| 105 | 84.40 |

| 133 | 40.00 |

| 104 | 15.00 |

| 77 | 13.10 |

Data sourced from MassBank of North America (MoNA). nih.gov

However, a critical consideration during the GC-MS analysis of β-keto esters like this compound is their potential for thermal decomposition in the hot injector port. researchgate.net Studies on analogous compounds, such as methyl 3-oxo-4-phenylbutyrate, have shown that these molecules can undergo de-esterification and decarboxylation upon heating to yield phenylacetone (B166967) (P2P). researchgate.net This thermal instability can lead to inaccurate quantification and misidentification if not properly addressed. Therefore, thermal decomposition studies using GC-MS are essential to understand the compound's stability under analytical conditions. The prevention of this decomposition often requires derivatization prior to analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for analyzing non-volatile or thermally sensitive compounds and is particularly useful for studying this compound in solution or biological matrices. In LC-MS, separation occurs in the liquid phase, avoiding the high temperatures of GC injectors. The compound is then ionized using soft ionization techniques like electrospray ionization (ESI), which typically keeps the molecule intact.

A key application of LC-MS is the identification of adducts, which are ions formed when the target molecule associates with other molecules or ions present in the mobile phase or matrix. acdlabs.com For this compound (exact mass: 192.0786 g/mol ), common adducts include those with sodium ([M+Na]⁺), methanol (B129727) ([M+CH₃OH+H]⁺), and water ([M+H₂O+H]⁺). nih.govshu.ac.uknih.gov Identifying these adducts is crucial for the correct interpretation of mass spectra and accurate determination of the molecular weight.

Table 2: Theoretical m/z of Potential Adducts of this compound in LC-MS

| Adduct Type | Formula | Theoretical Mass-to-Charge Ratio (m/z) |

|---|---|---|

| Protonated Molecule | [C₁₁H₁₂O₃+H]⁺ | 193.0865 |

| Sodium Adduct | [C₁₁H₁₂O₃+Na]⁺ | 215.0684 |

| Methanol Adduct | [C₁₁H₁₂O₃+CH₃OH+H]⁺ | 225.1127 |

For quantification, LC coupled with tandem mass spectrometry (LC-MS/MS) is frequently employed. This technique offers high sensitivity and selectivity by using methods like selected reaction monitoring (SRM). nih.gov In an SRM experiment, a specific parent ion (e.g., the protonated molecule at m/z 193.0) is selected, fragmented, and a specific product ion is monitored. This process filters out background noise, allowing for precise quantification even at low concentrations. nih.gov The use of a deuterated analogue of the compound as an internal standard is a common practice to ensure accuracy and precision. nih.gov

Since this compound is a chiral molecule, possessing a stereocenter at the C2 position, it exists as a pair of enantiomers. These enantiomers can exhibit different biological activities, making the assessment of enantiomeric purity critical, particularly in pharmaceutical applications. mdpi.com

Chiral chromatography, most commonly high-performance liquid chromatography (HPLC), is the definitive method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov CSPs are often based on derivatives of polysaccharides (like cellulose (B213188) or amylose), proteins, or cyclodextrins. nih.govderpharmachemica.com The development of a chiral HPLC method involves screening various CSPs and optimizing the mobile phase composition to achieve baseline separation of the two enantiomers. derpharmachemica.com Once separated, the enantiomeric purity can be determined by comparing the peak areas of the two enantiomers.

Table 3: Common Types of Chiral Stationary Phases (CSPs) for HPLC

| CSP Class | Example | Separation Principle |

|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., carbamates, benzoates) | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole, and steric interactions. |

| Protein-based | Bovine Serum Albumin (BSA), α1-acid glycoprotein (B1211001) (AGP) | Enantioselective binding based on the protein's 3D structure. |

| Cyclodextrin-based | Native or derivatized β-cyclodextrin | Inclusion complexation where one enantiomer fits better into the chiral cavity of the cyclodextrin. |

Spectroscopic Characterization of Intermediates and Products in Reaction Mechanism Studies

Spectroscopic methods are vital for elucidating the precise molecular structure of this compound and for tracking its transformation into intermediates and products during chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural characterization. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule. The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum allow for the unambiguous assignment of the entire molecular structure. For reaction mechanism studies, NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals over time, providing kinetic and mechanistic insights.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O (Ketone) | 192.8 |

| C=O (Ester) | 161.4 |

| C (aromatic, attached to chain) | 140.4 |

| C (aromatic) | 128.8 |

| C (aromatic) | 128.7 |

| C (aromatic) | 126.6 |

| O-CH₃ (Ester) | 52.9 |

| CH₂ (adjacent to keto) | 43.8 |

| CH₂ (adjacent to phenyl) | 29.8 |

Data sourced from PubChem. nih.gov

X-ray Crystallography provides the definitive three-dimensional structure of a molecule in its solid state. This technique determines the precise spatial arrangement of atoms, as well as bond lengths and angles. While obtaining a suitable single crystal of this compound can be challenging, analysis of closely related compounds provides valuable structural information. For instance, the X-ray structure of a similar compound, (E)-methyl 2-oxo-4-phenylbut-3-enoate, revealed a nearly planar molecular conformation. researchgate.net Such data is invaluable for understanding steric effects and conformational preferences that influence reactivity.

Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is the process of modifying a compound to produce a new compound that has properties better suited for a specific analytical method. greyhoundchrom.com This strategy is often employed to improve the performance of chromatographic and mass spectrometric analyses of this compound.

For GC-MS analysis, the primary goal of derivatization is to increase thermal stability and prevent decomposition. jfda-online.com As noted, β-keto esters can decompose in the GC injector. A common strategy to prevent this is to derivatize the ketone functional group. Methoxime derivatization, for example, converts the ketone into a more stable methoxime, which prevents the decomposition pathway to phenylacetone and allows for more reliable analysis. researchgate.net Other strategies include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. gcms.cz

For LC-MS analysis, derivatization is typically used to enhance ionization efficiency and, consequently, detection sensitivity. Although this compound can be analyzed directly, derivatization can introduce a permanently charged or easily ionizable group into the molecule. This is particularly useful for detecting very low concentrations. Reagents like Girard's reagents can be used to target the ketone group, adding a quaternary ammonium (B1175870) moiety that is readily detected in positive-ion ESI-MS.

Table 5: Summary of Derivatization Strategies for this compound

| Analytical Technique | Purpose of Derivatization | Target Functional Group | Derivatization Reaction | Common Reagent(s) |

|---|---|---|---|---|

| GC-MS | Increase thermal stability, prevent decomposition | Ketone | Oximation | Methoxylamine hydrochloride |

| GC-MS | Increase volatility and stability | Enol form (active hydrogen) | Silylation | BSTFA, MSTFA |

| LC-MS | Enhance ionization efficiency and sensitivity | Ketone | Introduction of a charged tag | Girard's Reagent T or P |

Emerging Research Areas and Future Perspectives

Advancements in Asymmetric Synthesis and Stereocontrol Methodologies

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern pharmaceutical and materials science. For derivatives of 2-oxo-4-phenylbutanoate, achieving precise stereocontrol is critical, particularly in the synthesis of precursors for antihypertensive drugs. nih.gov Research has increasingly focused on asymmetric hydrogenation and reduction to produce enantiomerically pure hydroxy esters, which are valuable chiral building blocks.

Significant progress has been made using both biocatalytic and chemocatalytic approaches for the asymmetric reduction of the closely related ethyl ester, Ethyl 2-oxo-4-phenylbutanoate (EOPB). These methodologies are directly applicable to the methyl ester. Microbial reduction, a key biocatalytic method, has been successfully employed. nih.gov For instance, yeasts such as Rhodotorula minuta and Candida holmii have been identified as effective biocatalysts for producing the (R)-enantiomer of the corresponding hydroxy ester with high enantiomeric excess. nih.gov

In parallel, enantioselective hydrogenation using heterogeneous metal catalysts has shown great promise. sigmaaldrich.com Systems based on platinum or iridium, modified with chiral auxiliaries like cinchona alkaloids, have been developed for the asymmetric hydrogenation of EOPB. sigmaaldrich.comresearchgate.net These methods offer high yields and excellent enantioselectivity, providing a robust alternative to biocatalysis.

| Catalyst/Method | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |

| Rhodotorula minuta IFO 0920 | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-hydroxy-4-phenylbutanoate | 95% | nih.gov |

| Candida holmii KPY 12402 | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-hydroxy-4-phenylbutanoate | 94% | nih.gov |

| Pt-Ir/γ-Al₂O₃ | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-hydroxy-4-phenylbutanoate | High | researchgate.net |

| Pt/Al₂O₃-cinchona | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-hydroxy-4-phenylbutanoate | High | sigmaaldrich.com |

Future research will likely focus on developing even more efficient, selective, and sustainable catalysts, including novel enzymes and earth-abundant metal catalysts, to further refine the stereocontrolled synthesis of Methyl 2-hydroxy-4-phenylbutanoate and its analogues.

In-depth Mechanistic Elucidation of Novel Chemical Transformations

Understanding the underlying mechanisms of chemical reactions is fundamental to innovation in organic synthesis. For Methyl 2-oxo-4-phenylbutanoate and related structures, researchers are not only developing new synthetic methods but also seeking to understand the intricate pathways of these transformations.

A notable area of development is the use of this structural motif in multicomponent reactions to create complex molecular architectures in a single step. For example, a one-pot, three-component reaction involving benzylideneacetone (B49655) and electrophilic N-alkoxycarbonylbenzothiazolium species has been developed to synthesize novel (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. mdpi.com The efficiency and novelty of such reactions highlight the synthetic versatility of the butanoate skeleton. mdpi.com

Further research into the reaction of related compounds, such as methyl [4-(oxoacetyl)phenyl]carbamate, with various nucleophiles has led to the synthesis of diverse heterocyclic systems like pyridazines and quinoxalines. researchgate.net The study of the reaction pathways, including intermediates and transition states, in these complex transformations is crucial for optimizing reaction conditions and expanding their scope. Future work in this area will likely involve a combination of experimental studies and computational modeling to provide a detailed picture of the reaction coordinates, enabling the rational design of new synthetic routes to access novel and potentially bioactive molecules.

Development of Advanced Analytical Techniques for Complex Matrices

The accurate detection and quantification of this compound and its precursors or metabolites in complex matrices are essential for both process monitoring and forensic analysis. A key challenge in the analysis of related α-keto esters is their potential for decomposition during standard analytical procedures like gas chromatography-mass spectrometry (GC-MS). researchgate.net

Research has shown that compounds like methyl 3-oxo-4-phenylbutyrate can undergo significant degradation to phenylacetone (B166967) (P2P), a controlled substance precursor, during GC-MS analysis. researchgate.net This highlights the need for advanced analytical methods that can ensure the integrity of the analyte. One successful strategy has been the use of derivatization. For instance, methoxime derivatization has been shown to effectively prevent the decomposition and transesterification of these compounds during GC analysis, allowing for their accurate identification and quantification. researchgate.net

Standard spectral data, including NMR and mass spectrometry, provide a baseline for identification. nih.gov However, the development of robust analytical protocols, potentially utilizing liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) or derivatization-GC-MS, is a key future perspective. These advanced techniques are necessary for reliable analysis in complex samples such as industrial process streams, environmental samples, or seized materials. researchgate.net

Discovery of New Biological Applications and Molecular Target Interactions

This compound and its parent acid are recognized as important intermediates in the synthesis of pharmacologically active compounds. Their primary established role is as precursors to L-homophenylalanine and, subsequently, to a class of angiotensin-converting enzyme (ACE) inhibitors. researchgate.net ACE inhibitors, such as enalapril (B1671234) and lisinopril, are widely used to treat hypertension and congestive heart failure. nih.govresearchgate.netgoogle.com The reductive amination of the 2-oxo group is a key step in creating the chiral amino acid core of these drugs. researchgate.netacs.org

Beyond this established application, emerging research on structurally related molecules suggests a broader potential for biological activity. For instance, Methyl 2-methyl-4-oxo-4-phenylbutanoate has been identified as an inhibitor of histone lysine (B10760008) methylation and demethylation, suggesting a possible role in epigenetics and gene regulation. biosynth.com Furthermore, other related phenylbutanoate derivatives have shown inhibitory activity against enzymes like carbonic anhydrase. biosynth.com

These findings open up new avenues for future research. The core structure of this compound could serve as a scaffold for developing novel inhibitors for a range of molecular targets. Future studies will likely focus on:

Synthesizing libraries of derivatives to explore structure-activity relationships.

Screening against a wider range of biological targets, including other enzymes and receptors.

Investigating potential applications in areas like oncology, by targeting epigenetic mechanisms, and other metabolic diseases.

Integration of Green Chemistry Principles in Synthetic and Biocatalytic Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes to minimize environmental impact. The synthesis and transformation of this compound are well-suited for the integration of these principles. nih.gov

A prime example is the use of biocatalysis for the asymmetric reduction of the corresponding ethyl ester. nih.govsigmaaldrich.com Employing whole-cell systems like yeast or isolated enzymes operates under mild conditions (ambient temperature and pressure) in aqueous media, thereby avoiding harsh reagents and organic solvents. nih.govnih.gov The use of biocatalysts is a direct application of the green chemistry principle of using catalysts over stoichiometric reagents. nih.gov The development of an interface bioreactor for such a reduction further enhances the process efficiency. nih.gov

Other green chemistry principles being applied include:

Atom Economy: Designing synthetic routes, such as one-pot multicomponent reactions, that maximize the incorporation of all starting materials into the final product. mdpi.comnih.gov

Energy Efficiency: Developing reactions that proceed at ambient temperatures, reducing the energy consumption associated with heating and cooling. nih.govgoogle.com

Use of Safer Solvents: Exploring the use of water or other environmentally benign solvents in synthetic transformations. nih.gov

Future research will continue to integrate these principles more deeply, focusing on the development of recyclable catalysts, the use of renewable feedstocks, and the design of processes with minimal waste generation to ensure the sustainable production and use of this compound and its derivatives. nih.gov

常见问题

Q. What are the established synthetic routes for Methyl 2-oxo-4-phenylbutanoate in organic synthesis?

this compound is synthesized via:

- Alkynylation and amine-catalyzed reactions : A two-step process involving alkynylation of the α-keto ester followed by reaction with methyl propiolate under amine catalysis to form tertiary propargyl vinyl ether intermediates, which undergo domino reactions to yield furans .

- Schiff base formation : Condensation with amino acids (e.g., L-alanyl-L-proline) to form imine intermediates, followed by reduction to isolate diastereomers .

Q. How is this compound utilized in heterocyclic compound synthesis?

It serves as a precursor for:

- Furan derivatives : Via microwave-assisted domino reactions, forming propargyl vinyl ethers that cyclize into substituted furans. Branched aliphatic chains at the propargylic position improve yields .

- α-Fluoromethyl amino acid analogs : Through visible light-mediated radical fluoromethylation with iminium ions, enabling rapid access to bioactive analogs like decarboxylase inhibitors .

Q. What analytical methods confirm structural and stereochemical integrity of derivatives?

Key techniques include:

- NOESY experiments : To determine diastereoselectivity in cyclic carbamate derivatives .

- Spectroscopic profiling : NMR and MS for verifying reaction intermediates and final products (implied by synthesis protocols in ).

Advanced Research Questions

Q. What challenges arise in enzymatic reduction of this compound, and how are they mitigated?

- Low catalytic activity : The enzyme NcCR shows reduced activity (~0.3 U/mg) due to steric hindrance from the aromatic ring near the keto group. Activity improves with increased distance between the keto group and substituents (e.g., ethyl 3-methyl-2-oxobutanoate has higher activity) .

- Strategy : Substituent engineering (e.g., elongating aliphatic chains) or enzyme mutagenesis to enhance substrate compatibility.

Q. How do steric/electronic factors influence reactivity in catalytic domino processes?

- Steric effects : Non-branched aliphatic substituents at the propargylic position favor salicylaldehyde derivatives over furans. Branched chains improve furan yields by stabilizing transition states .

- Electronic effects : Electron-withdrawing groups (e.g., fluorine in fluoromethylation) enhance radical stability, enabling efficient C–F bond formation .

Q. What novel methodologies enable stereoselective modifications of this compound?

- Diastereomer separation : Reduction of Schiff base intermediates (e.g., with L-alanyl-L-proline) produces diastereomeric mixtures, with the biologically active SSS isomer isolated via crystallization .

- Visible light photocatalysis : Utilizes fluoroiodomethane and iminium ions for α-fluoromethylation, achieving high stereochemical control in one-step reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。